molecular formula C19H17N5O B5596750 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one

Cat. No.: B5596750
M. Wt: 331.4 g/mol
InChI Key: USNIIRCXMVYVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one is a compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing the mixture in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex or hindered 2-aminobenzamides, pressure tube conditions with 3 equivalents each of the orthoester and acetic acid in ethanol at 110°C for 12–72 hours are required .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce various reduced quinazolinone derivatives .

Scientific Research Applications

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 2-aminobenzamide derivatives

Uniqueness

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-7-6-9-13-12(2)20-18(21-16(11)13)23-19-22-17(25)14-8-4-5-10-15(14)24(19)3/h4-10H,1-3H3,(H,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNIIRCXMVYVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=O)C4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.